molecular formula C21H18N2O2S B2483707 3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896826-11-2

3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2483707
CAS No.: 896826-11-2
M. Wt: 362.45
InChI Key: FPQQKFBJNPELCC-UHFFFAOYSA-N
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Description

3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a thiochromeno-pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of appropriate benzyl and propyl derivatives with thiochromeno-pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione has been explored for its potential in various scientific research areas:

Mechanism of Action

The mechanism by which 3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione exerts its effects involves its interaction with specific molecular targets. In the context of anticancer activity, the compound inhibits key enzymes and signaling pathways involved in cell proliferation and survival. For example, it may inhibit cyclin-dependent kinases (CDKs) or other critical proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique thiochromeno-pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

3-benzyl-2-propylthiochromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-2-8-17-22-20-18(19(24)15-11-6-7-12-16(15)26-20)21(25)23(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQQKFBJNPELCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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